N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring, a phenylsulfanyl group, and a pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Phenylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated benzothiazole derivative with thiophenol.
Attachment of the Pyrazole Moiety: This could be done via a coupling reaction between the benzothiazole derivative and a pyrazole-containing reagent.
Final Acetamide Formation: The final step might involve the acylation of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group.
Reduction: Reduction reactions might target the nitro groups if present or the benzothiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its diverse functional groups.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Industrially, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-methylacetamide
- N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-ethylacetamide
Uniqueness
What sets N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide apart is the presence of the pyrazole moiety, which can introduce additional biological activity and binding specificity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-19(15-26-16-7-2-1-3-8-16)24(14-13-23-12-6-11-21-23)20-22-17-9-4-5-10-18(17)27-20/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVZKOOAJDSGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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